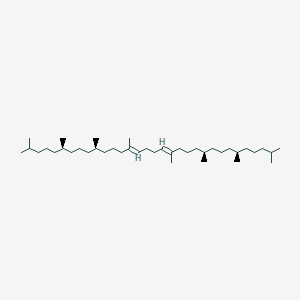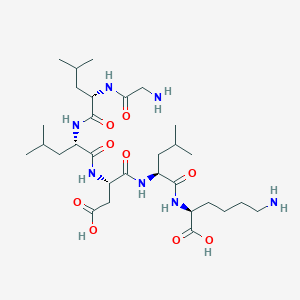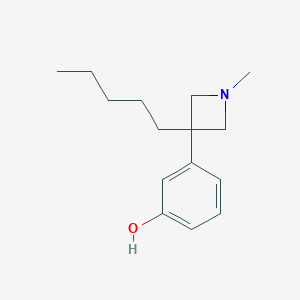![molecular formula C10H14N2O2 B011987 6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one CAS No. 102583-80-2](/img/structure/B11987.png)
6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of bromine and trifluoromethylating agents under controlled temperatures and pH levels .
Industrial Production Methods: In industrial settings, flusalan is produced using large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process involves the use of solvents like dimethyl sulfoxide and methanol to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: Flusalan undergoes various chemical reactions, including:
Oxidation: Flusalan can be oxidized to form corresponding quinones under the influence of strong oxidizing agents.
Reduction: The compound can be reduced to its corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: Flusalan can undergo nucleophilic substitution reactions, particularly at the bromine sites, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Flusalan has a wide range of applications in scientific research:
Biology: Employed in studies involving antibacterial activity, particularly against gram-positive bacteria.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit NF-κB signaling.
Industry: Utilized as a disinfectant and preservative in various industrial applications.
Mechanism of Action
Flusalan exerts its effects primarily through the inhibition of bacterial cell wall synthesis, leading to cell lysis and death . In cancer therapy, it inhibits the NF-κB signaling pathway, which is crucial for the survival and proliferation of cancer cells . The molecular targets include bacterial enzymes involved in cell wall synthesis and proteins involved in the NF-κB pathway .
Comparison with Similar Compounds
Fluorosalan: Another benzamide derivative with similar antibacterial properties.
Fluorophene: Known for its use as a disinfectant and preservative.
Uniqueness of Flusalan: Flusalan stands out due to its trifluoromethyl group, which enhances its lipophilicity and antibacterial activity. Additionally, its ability to inhibit NF-κB signaling makes it a promising candidate for cancer therapy .
Properties
CAS No. |
102583-80-2 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-[(E)-(dimethylhydrazinylidene)methyl]-6-methoxyphenol |
InChI |
InChI=1S/C10H14N2O2/c1-12(2)11-7-8-5-4-6-9(14-3)10(8)13/h4-7,13H,1-3H3/b11-7+ |
InChI Key |
QYVFLZRIJVUKCN-UHFFFAOYSA-N |
SMILES |
CN(C)N=CC1=C(C(=CC=C1)OC)O |
Isomeric SMILES |
CN(C)NC=C1C=CC=C(C1=O)OC |
Canonical SMILES |
CN(C)NC=C1C=CC=C(C1=O)OC |
Synonyms |
(6E)-6-[(2,2-dimethylhydrazinyl)methylidene]-2-methoxy-cyclohexa-2,4-d ien-1-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B11907.png)



![3-(4-benzhydrylpiperazin-1-yl)-N-[3-(dimethylamino)phenyl]propanamide;trihydrochloride](/img/structure/B11913.png)

![2-[2,3-bis(2-acetyloxyethoxy)propoxy]ethyl acetate](/img/structure/B11918.png)






![6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B11934.png)
